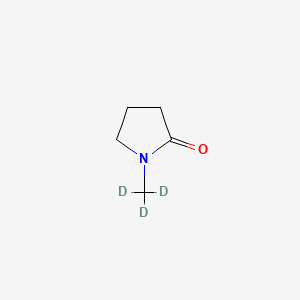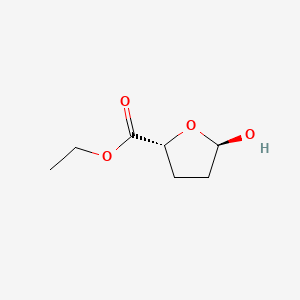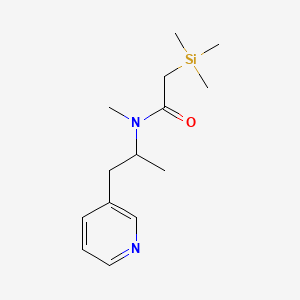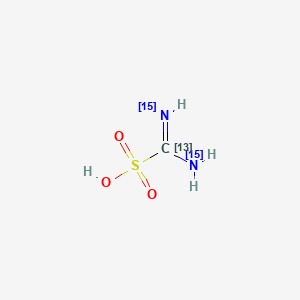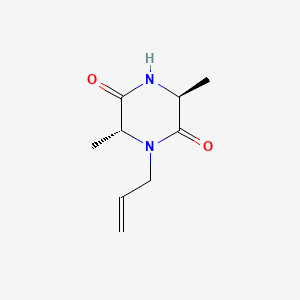
(3S,6R)-3,6-Dimethyl-1-prop-2-EN-1-ylpiperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,6R)-3,6-Dimethyl-1-prop-2-EN-1-ylpiperazine-2,5-dione, commonly known as DMPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPD is a piperazine derivative and is used as a precursor for the synthesis of various compounds.
Mechanism of Action
The mechanism of action of DMPD is not well understood, but it is believed to act as a nucleophile and form covalent bonds with various biomolecules such as proteins and nucleic acids. This interaction may result in the modulation of various biological processes, leading to the observed biological activity.
Biochemical and Physiological Effects
DMPD has been found to exhibit significant biochemical and physiological effects. In vitro studies have shown that DMPD exhibits cytotoxic activity against various cancer cell lines. Additionally, DMPD has been found to exhibit antiviral activity against herpes simplex virus type 1 and type 2. Furthermore, DMPD has been found to exhibit antibacterial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
DMPD exhibits several advantages for lab experiments. One of the significant advantages is its ease of synthesis, which allows for the rapid production of large quantities of the compound. Additionally, DMPD exhibits significant biological activity, making it a valuable tool for the development of novel compounds with potential therapeutic applications. However, one of the limitations of DMPD is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the research and development of DMPD. One of the significant future directions is the synthesis of novel compounds based on the structure of DMPD, which may exhibit enhanced biological activity. Additionally, further studies are required to elucidate the mechanism of action of DMPD and its potential applications in various fields such as drug discovery and development.
Conclusion
In conclusion, DMPD is a piperazine derivative that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of DMPD involves the reaction of piperazine with acryloyl chloride in the presence of a base. DMPD has found potential applications in the synthesis of novel compounds with potential biological activity. The mechanism of action of DMPD is not well understood, but it is believed to act as a nucleophile and form covalent bonds with various biomolecules. DMPD exhibits significant biochemical and physiological effects, making it a valuable tool for the development of novel compounds with potential therapeutic applications. There are several future directions for the research and development of DMPD, including the synthesis of novel compounds and further studies to elucidate its mechanism of action.
Synthesis Methods
The synthesis of DMPD involves the reaction of piperazine with acryloyl chloride in the presence of a base. The reaction results in the formation of DMPD as a white crystalline solid. The purity of the compound can be improved by recrystallization using a suitable solvent.
Scientific Research Applications
DMPD has found potential applications in various fields of scientific research. One of the most significant applications of DMPD is in the synthesis of novel compounds with potential biological activity. DMPD is used as a precursor for the synthesis of various piperazine derivatives, which have been found to exhibit significant biological activity such as anticancer, antiviral, and antibacterial activity.
properties
IUPAC Name |
(3S,6R)-3,6-dimethyl-1-prop-2-enylpiperazine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-5-11-7(3)8(12)10-6(2)9(11)13/h4,6-7H,1,5H2,2-3H3,(H,10,12)/t6-,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKWKBMCCAHXII-NKWVEPMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(C(=O)N1)C)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N([C@@H](C(=O)N1)C)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,6R)-3,6-Dimethyl-1-prop-2-EN-1-ylpiperazine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

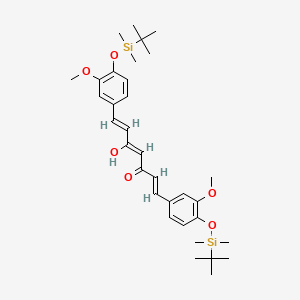
![(-)-Nicotine-[methyl-3H]](/img/structure/B587796.png)
